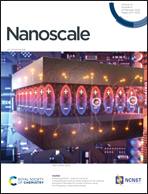Blue perovskite light-emitting diodes: progress, challenges and future directions
Nanoscale Pub Date: 2019-01-02 DOI: 10.1039/C8NR09885A
Abstract
Metal halide perovskites have excellent optical and electrical properties and can be easily processed via low-cost solution-based techniques like blade-coating and inkjet printing, promising a bright future for various optoelectronic applications. Recently, encouraging progress has been made in perovskite light-emitting diodes (PeLEDs). Green, red, and near-infrared PeLEDs have achieved high external quantum efficiencies of more than 20%. However, as historically blue electroluminescence remains challenging in all previous LED technologies, we are witnessing a similar case with the development of blue PeLEDs, an essential part of displays and solid-state lighting, which lag far behind those of their counterparts. Herein, we review the recent progress of blue PeLEDs and discuss the main challenges including colour instability, poor photoluminescence efficiency and emission quenching by interlayers. Future directions are provided to facilitate the development of efficient blue PeLEDs.

Recommended Literature
- [1] ZIF/Co-C3N4 with enhanced electrocatalytic reduction of carbon dioxide activity by the photoactivation process†
- [2] Static light scattering of triaxial nanoparticle suspensions in the Rayleigh-Gans-Debye regime: application to cellulose nanocrystals†
- [3] Structure transition of Au18 from pyramidal to a hollow-cage during soft-landing onto a TiO2(110) surface†
- [4] Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones†
- [5] Synthesis and sensing properties of 1,1′-disubstituted unsymmetrical ferrocene-triazole derivatives: a multichannel probe for Hg(ii) ion†
- [6] Structure elucidation and spectroscopic analysis of photodegradants of the anti-rhinitis drug fluticasone furoate
- [7] Tunable hydrodynamics: a field-frequency phase diagram of a non-equilibrium order-to-disorder transition†
- [8] Structure and growth mechanism of self-assembled monolayers of metal protoporphyrins and octacarboxylphthalocyanine on silicon dioxide†
- [9] Synthesis of chiral bis-oxazines: a preliminary assessment of helical conformational framework†
- [10] Synthesis and properties of transparent polyimides derived from trans-1,4-bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride†

Journal Name:Nanoscale
research_products
-
CAS no.: 4277-64-9
-
CAS no.: 156121-15-2









